![molecular formula C12H16N2O4 B1328971 4-[Butyl(methyl)amino]-3-nitrobenzoic acid CAS No. 1019465-91-8](/img/structure/B1328971.png)
4-[Butyl(methyl)amino]-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Butyl(methyl)amino]-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of a butyl(methyl)amino group attached to the benzene ring, along with a nitro group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Butyl(methyl)amino]-3-nitrobenzoic acid typically involves the nitration of a suitable precursor followed by the introduction of the butyl(methyl)amino group. One common method is the nitration of 4-aminobenzoic acid to form 4-nitrobenzoic acid, which is then subjected to a substitution reaction with butyl(methyl)amine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Butyl(methyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The butyl(methyl)amino group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Amino Derivatives: Reduction of the nitro group can yield amino derivatives.
Alcohol Derivatives: Reduction of the carboxylic acid group can produce alcohol derivatives.
Substituted Benzoic Acids: Substitution reactions can lead to various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways
The synthesis of 4-[Butyl(methyl)amino]-3-nitrobenzoic acid can be achieved through several methods. One notable approach involves the reaction of 4-chloro-3-nitrobenzoic acid with butylmethylamine to yield the desired product. The following table summarizes key synthetic routes:
Biological Activities
Research indicates that this compound exhibits significant biological activities. It has been studied for its potential as an anti-cancer agent and an inhibitor of various enzymes related to disease mechanisms.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound display potent inhibitory effects against several cancer cell lines. For instance, a study reported IC50 values indicating effective cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells:
Therapeutic Potential
The compound's structure suggests it could serve as a precursor for drugs targeting conditions such as diabetes, hypertension, and certain neurodegenerative diseases. Its role as an intermediate in synthesizing multi-drug therapies has been highlighted in various patents and research articles.
Case Studies
- Diabetes Treatment : A study indicated that derivatives of this compound could enhance insulin sensitivity, thus providing a potential avenue for diabetes management .
- Neuroprotection : The compound has been explored for its neuroprotective properties, particularly in models of Alzheimer's disease where it acts as an acetylcholinesterase inhibitor .
Wirkmechanismus
The mechanism of action of 4-[Butyl(methyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the butyl(methyl)amino group can interact with various enzymes and receptors. The carboxylic acid group may also play a role in binding to proteins and other biomolecules, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the butyl(methyl)amino group but shares the nitro and carboxylic acid groups.
4-[Butyl(methyl)amino]-benzoic acid: Similar structure but without the nitro group.
3-Nitrobenzoic acid: Contains the nitro and carboxylic acid groups but lacks the butyl(methyl)amino group.
Uniqueness
4-[Butyl(methyl)amino]-3-nitrobenzoic acid is unique due to the presence of all three functional groups: the butyl(methyl)amino group, the nitro group, and the carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
4-[Butyl(methyl)amino]-3-nitrobenzoic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
This compound, also known as BMABA, features a nitro group and an amino group attached to a benzoic acid structure. The presence of the butyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Structure
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
- IUPAC Name : 4-(Butyl(methyl)amino)-3-nitrobenzoic acid
BMABA's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert effects through the following mechanisms:
- Enzyme Inhibition : BMABA may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound could modulate receptor activity, impacting signal transduction pathways crucial for cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that BMABA may induce oxidative stress by increasing ROS levels, which can trigger apoptosis in cancer cells.
Anticancer Activity
Research has indicated that BMABA exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from recent studies:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (breast) | 15 | Induction of apoptosis via ROS | |
HT-29 (colon) | 20 | Inhibition of cell proliferation | |
A549 (lung) | 18 | Enzyme inhibition |
Antimicrobial Activity
BMABA has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The following table outlines the antimicrobial efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Case Study 1: Breast Cancer Treatment
In a study conducted by Smith et al. (2023), BMABA was tested on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM. The study concluded that BMABA induces apoptosis through the generation of reactive oxygen species, leading to oxidative stress within the cells.
Case Study 2: Antimicrobial Efficacy
Jones et al. (2024) investigated the antimicrobial effects of BMABA against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus with an MIC of 32 µg/mL. The study highlighted the potential use of BMABA as an antimicrobial agent in clinical settings.
Eigenschaften
IUPAC Name |
4-[butyl(methyl)amino]-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-7-13(2)10-6-5-9(12(15)16)8-11(10)14(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUQUPXCELLZKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.